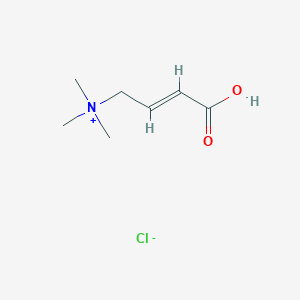

Chlorure de (3-carboxyallyl)triméthylammonium

Vue d'ensemble

Description

(3-Carboxyallyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H14ClNO2 It is known for its role in various chemical and biological processes

Applications De Recherche Scientifique

Organic Synthesis

(3-Carboxyallyl)trimethylammonium chloride serves as an important reagent in organic synthesis. It is utilized in the formation of polymers and copolymers, particularly in the production of cationic hydrogels. These materials are significant in drug delivery systems due to their biocompatibility and ability to respond to environmental stimuli.

Catalysis

This compound acts as a catalyst in various chemical reactions, enhancing reaction rates and yields. It is particularly effective in reactions involving nucleophilic substitutions and polymerization processes. The presence of the carboxylate group allows for increased reactivity under specific conditions, making it valuable in synthetic chemistry.

Biological Studies

In biological research, (3-Carboxyallyl)trimethylammonium chloride has been investigated for its potential role as a surfactant and antimicrobial agent. Studies have shown that it exhibits activity against various bacterial strains, suggesting its application in developing disinfectants and preservatives .

Data Table: Applications Overview

Case Study 1: Polymer Development

A study published in Polymer Chemistry demonstrated the utility of (3-Carboxyallyl)trimethylammonium chloride in synthesizing cationic hydrogels. The researchers found that incorporating this compound into polymer networks significantly enhanced the material's swelling behavior and responsiveness to pH changes. This property makes it suitable for applications in controlled drug release systems.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory evaluated the antimicrobial properties of (3-Carboxyallyl)trimethylammonium chloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an effective antimicrobial agent in various formulations.

Mécanisme D'action

Target of Action

The primary target of (3-Carboxyallyl)trimethylammonium chloride is L-carnitine , a compound that plays a crucial role in energy metabolism .

Mode of Action

(3-Carboxyallyl)trimethylammonium chloride interacts with its target, L-carnitine, through the gut microbes. It is produced as an intermediary metabolite by gut microbes of L-carnitine .

Biochemical Pathways

The compound affects the metabolic pathway of L-carnitine. It is produced as an intermediary metabolite by gut microbes of L-carnitine to Trimethylamine N-oxide (TMAO) .

Pharmacokinetics

It is known that the compound is produced in the gut, suggesting that it may be absorbed and metabolized in the digestive system .

Result of Action

The production of (3-Carboxyallyl)trimethylammonium chloride by gut microbes is implicated in arteriosclerosis and long-term cardiovascular death .

Action Environment

The action of (3-Carboxyallyl)trimethylammonium chloride is influenced by the gut environment, particularly the presence of specific microbes that can metabolize L-carnitine . Dietary factors, such as the consumption of red meat which is rich in L-carnitine, may also affect the production of (3-Carboxyallyl)trimethylammonium chloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Carboxyallyl)trimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine, followed by carboxylation. The reaction typically involves the use of a solvent such as methanol or water and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (3-Carboxyallyl)trimethylammonium chloride involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Carboxyallyl)trimethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Carboxypropyl)trimethylammonium chloride

- (3-Acrylamidopropyl)trimethylammonium chloride

- Trimethylammonium chloride

Uniqueness

(3-Carboxyallyl)trimethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

(3-Carboxyallyl)trimethylammonium chloride, with the CAS number 6538-82-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by a carboxyallyl group attached to a trimethylammonium moiety, which contributes to its unique properties and mechanisms of action.

- Molecular Formula : C6H12ClN

- Molecular Weight : 151.62 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in water, indicating potential for biological interactions in aqueous environments.

The biological activity of (3-Carboxyallyl)trimethylammonium chloride is primarily attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt lipid bilayers, leading to altered membrane permeability and potential cytotoxic effects on various cell types.

Antimicrobial Properties

Research has indicated that (3-Carboxyallyl)trimethylammonium chloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to leakage of cellular contents and eventual cell death.

- Biofilm Inhibition : Studies suggest that this compound can prevent biofilm formation, which is critical for the survival of bacteria in hostile environments.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that (3-Carboxyallyl)trimethylammonium chloride can induce apoptosis in certain cancer cell lines. The compound's ability to penetrate cellular membranes facilitates its action on intracellular targets, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 30 | Disrupts membrane integrity |

| A549 (lung cancer) | 20 | Alters cell cycle progression |

Radioprotective Effects

Emerging studies indicate that derivatives of this compound may possess radioprotective properties. For example, similar quaternary ammonium compounds have shown the ability to mitigate radiation-induced damage in cells by scavenging free radicals and enhancing DNA repair mechanisms.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of (3-Carboxyallyl)trimethylammonium chloride against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a disinfectant agent.

-

Cytotoxicity in Cancer Research :

- In a research article from Cancer Letters, the cytotoxic effects of this compound were assessed on various cancer cell lines. The study concluded that (3-Carboxyallyl)trimethylammonium chloride significantly reduced cell viability in HeLa cells through apoptosis induction.

-

Radioprotection :

- A recent investigation highlighted the radioprotective effects of related quaternary ammonium compounds in mammalian cells exposed to ionizing radiation. This research suggests that (3-Carboxyallyl)trimethylammonium chloride may share similar protective mechanisms, warranting further exploration.

Propriétés

Numéro CAS |

6538-82-5 |

|---|---|

Formule moléculaire |

C7H14ClNO2 |

Poids moléculaire |

179.64 g/mol |

Nom IUPAC |

3-carboxyprop-2-enyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H |

Clé InChI |

PUKNFWRLBQXPFL-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=CC(=O)O.[Cl-] |

SMILES isomérique |

C[N+](C)(C)C/C=C/C(=O)O.[Cl-] |

SMILES canonique |

C[N+](C)(C)CC=CC(=O)O.[Cl-] |

Apparence |

Off-White Solid |

melting_point |

198-204°C |

Pictogrammes |

Irritant |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride; (3-Carboxyallyl)trimethylammonium Chloride; (3-Carboxyallyl)trimethyl-ammonium Chloride; USP Levocarnitine Related Compound A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.